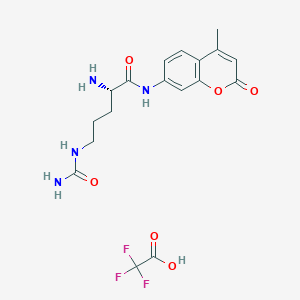
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique chemical properties, including high stability, hydrophobicity, and significant electronic effects due to the trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one can be synthesized through the oxidation of 2-methyl-4-(trifluoromethyl)ethylbenzene. The process involves the following steps:
Oxidation: The starting material, 2-methyl-4-(trifluoromethyl)ethylbenzene, is oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid catalyst.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process typically involves:
Continuous Oxidation: The starting material is continuously fed into a reactor where it undergoes oxidation.
Separation and Purification: The product is continuously separated and purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4’-Trifluoromethylacetophenone: Similar structure but with a different substitution pattern.
2-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but with an aldehyde functional group.
1-(4-Trifluoromethylphenyl)ethanol: Similar structure but with an alcohol functional group.
Uniqueness
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and an ethanone group. This combination imparts distinct chemical properties, such as high stability and significant electronic effects, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-5-8(10(11,12)13)3-4-9(6)7(2)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDUWJIBQLCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
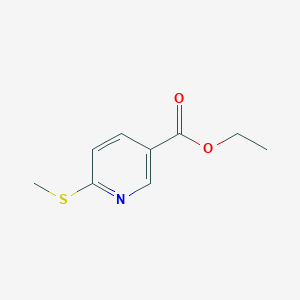
![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B6318593.png)
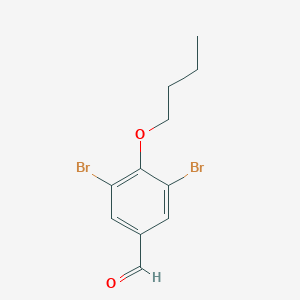

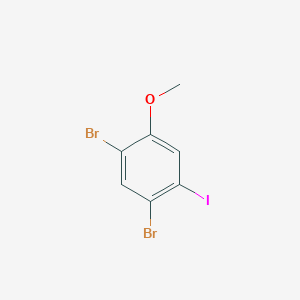

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)
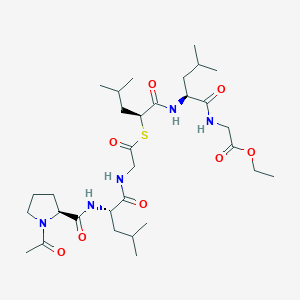
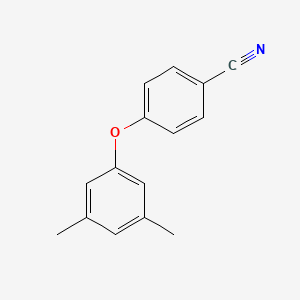
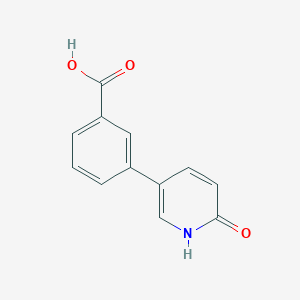
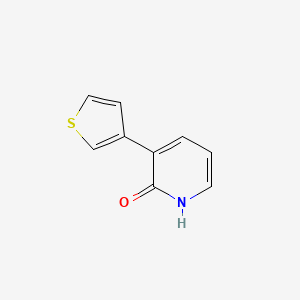
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
